1-(Benzyloxy)-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-2-nitrobenzene, also known as 1-benzyl-2-nitrobenzene, is an organic compound belonging to the nitrobenzene family. It has a molecular weight of 185.14 g/mol and is a colorless liquid at room temperature. It is widely used in the synthesis of pharmaceuticals and other chemicals due to its reactivity and solubility.
Scientific Research Applications
Application in Medicinal Chemistry
Field:
Organic chemistry, specifically medicinal chemistry.
Summary:
1-(Benzyloxy)-2-nitrobenzene has been investigated for its potential as a pharmacologically active compound. Researchers have synthesized and characterized this compound to explore its biological properties.
Experimental Procedures:
Synthesis
The compound is synthesized by coupling an aromatic substituted aldehyde with 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one. The synthesized compound is then characterized using techniques such as IR spectroscopy, ^13C NMR, ^1H NMR, and mass spectrometry .
Results:
The compound exhibits antimicrobial activity, which makes it a potential candidate for further drug development. Quantitative data on its inhibitory effects against specific microorganisms are reported .
Application in Catalysis
Field:
Organic synthesis and catalysis.
Summary:
1-(Benzyloxy)-2-nitrobenzene can serve as a substrate or ligand in catalytic reactions. Researchers have explored its utility in various transformations.
Experimental Procedures:
- Palladium-Catalyzed Reactions : The compound can be used as a ligand in Pd-catalyzed reactions. For example, it may participate in carbonylation reactions or other transformations involving C–H activation .
Results:
The compound’s strategic structure allows it to engage in hydrogen bonding and facilitate catalytic processes. Researchers have successfully employed it in specific reactions, leading to the formation of new compounds.
Application in Organic Synthesis
Field:
Organic chemistry and synthetic methodology.
Summary:
1-(Benzyloxy)-2-nitrobenzene can be used as a building block in organic synthesis. Researchers have incorporated it into various reaction sequences.
Experimental Procedures:
properties
IUPAC Name |
1-nitro-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSXGRMDPBISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352983 | |
Record name | Benzyl 2-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-nitrobenzene | |
CAS RN |
4560-41-2 | |
Record name | Benzyl 2-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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